1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine, chlorine, and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction of 1,4-difluorobenzene with a suitable thiol derivative of 3-chloro-4-fluorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions, leading to more complex aromatic compounds.
Scientific Research Applications
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance organic semiconductors for electronic devices.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its application. In materials science, its electronic properties are exploited to enhance the performance of semiconductors. In pharmaceuticals, the compound’s interactions with biological targets are studied to understand its potential therapeutic effects. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only fluorine substituents.
1,4-Dichlorobenzene: Contains chlorine substituents instead of fluorine.
1,4-Difluoro-2-chlorobenzene: Similar structure but lacks the sulfur-containing group.
Uniqueness
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of fluorine, chlorine, and sulfur substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
2-chloro-4-[(2,5-difluorophenyl)methylsulfanyl]-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-11-6-10(2-4-13(11)17)18-7-8-5-9(15)1-3-12(8)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIMZILTXVCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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